1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Description

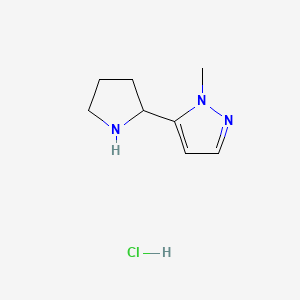

Chemical Structure and Properties 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride (C₈H₁₃N₃·HCl) is a pyrazole derivative with a molecular weight of 193.68 g/mol. Its structure comprises a pyrazole ring substituted at the 1-position with a methyl group and at the 5-position with a pyrrolidine moiety, which is protonated as a hydrochloride salt. This compound is commercially available through multiple global suppliers, including Enamine Ltd and Zhongweiye Biological Technology Company .

This structural feature is critical for applications in medicinal chemistry, where such moieties often improve bioavailability and target binding .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H14ClN3 |

|---|---|

Molecular Weight |

187.67 g/mol |

IUPAC Name |

1-methyl-5-pyrrolidin-2-ylpyrazole;hydrochloride |

InChI |

InChI=1S/C8H13N3.ClH/c1-11-8(4-6-10-11)7-3-2-5-9-7;/h4,6-7,9H,2-3,5H2,1H3;1H |

InChI Key |

GAVAOFURRKMNSU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2CCCN2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules, which can lead to the development of novel chemical entities with potential applications in various industries.

Biology

Research indicates that 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride exhibits various biological activities:

- Anti-inflammatory Effects : Studies have shown its potential to inhibit enzymes involved in inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Pain Management : Its analgesic properties are under investigation for use in pain relief medications.

- Neurological Disorders : Potential applications in treating conditions such as Alzheimer's and Parkinson's diseases have been suggested due to its interaction with specific molecular targets .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Pyrazole Formation | Hydrazine + 1,3-diketone | Variable |

| 2 | Nucleophilic Substitution | Pyrrolidine derivatives | Variable |

| 3 | Alkylation | Methyl iodide | Variable |

| 4 | Hydrochloride Formation | Hydrochloric acid | Variable |

| Activity Type | Tested Cell Lines | IC50 (nM) |

|---|---|---|

| Anticancer | MCF-7, HCT-116, HepG-2 | Varies by derivative |

| Anti-inflammatory | In vitro enzyme inhibition | Varies by assay |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various pyrazole derivatives, this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

Case Study 2: Anti-inflammatory Mechanism

Research on the anti-inflammatory properties revealed that this compound effectively inhibits specific enzymes involved in the inflammatory response. This inhibition could lead to reduced symptoms in conditions like arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Variations on the Pyrazole Ring

Trifluoromethyl-Substituted Pyrazoles

- Example : 1-Methyl-5-(trifluoromethyl)-1H-pyrazole (C₅H₅F₃N₂)

- Key Differences : Replaces pyrrolidine with a trifluoromethyl (-CF₃) group.

- Impact : The electron-withdrawing -CF₃ group increases ring electrophilicity, altering reactivity in cross-coupling reactions. Synthesis involves bromine-lithium exchange or directed metalation (DoM) strategies for functionalization at the 4-position .

- Applications : Useful in agrochemicals due to enhanced metabolic stability .

Halogenated Derivatives

Heterocyclic Modifications

Imidazole vs. Pyrazole Cores

- Example : 1-Methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride (C₈H₁₅Cl₂N₃)

Piperidine-Substituted Analogues

- Example : 2-(1-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride (C₉H₁₅ClN₂)

Alkyl Chain Modifications

- Example: 1-Propyl-5-(pyrrolidin-2-yl)-1H-pyrazole (C₁₀H₁₇N₃) Key Differences: Propyl group replaces methyl at the 1-position.

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole·HCl | C₈H₁₃ClN₃ | 193.68 | Pyrrolidine, methyl | Reference compound |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | 164.10 | -CF₃ | Electrophilic ring, agrochemical stability |

| 3-Iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole | C₈H₁₂IN₃·HCl | 322.57 | Iodine at 3-position | Enables cross-coupling reactions |

| 1-Methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole·2HCl | C₈H₁₅Cl₂N₃ | 224.13 | Imidazole core | Enhanced hydrogen bonding |

| 2-(1-Methyl-1H-pyrazol-5-yl)piperidine·HCl | C₉H₁₅ClN₂ | 194.68 | Piperidine substituent | Increased flexibility and basicity |

Biological Activity

1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Introduction of the Pyrrolidine Group : Nucleophilic substitution reactions are utilized to attach a suitable pyrrolidine derivative to the pyrazole intermediate.

- Methylation : A methyl group is introduced via alkylation using reagents such as methyl iodide.

- Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride form by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression by binding to their active sites, thus blocking substrate access and reducing enzymatic activity .

- Receptor Modulation : It can modulate receptor activity, which may lead to therapeutic effects in various conditions, including pain and inflammation.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that:

- The compound reduced cell viability significantly compared to control treatments.

- It exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin, suggesting potential as an anticancer therapeutic .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications:

- It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

- It has been evaluated against various bacterial strains, showing significant activity against E. coli and S. aureus, highlighting its potential in treating bacterial infections .

Case Studies and Research Findings

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Reaction Time | 6–8 hours (reflux) | |

| Purification Method | Crystallization (EtOH) | |

| Scale-Up Strategy | Flow chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.